

Application Note: Advanced Utilization of Tetramethylammonium Trifluoroacetate in Lithography

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Compound of Interest

Compound Name: *Tetramethylammonium trifluoroacetate*

Cat. No.: *B14120797*

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Executive Summary In the pursuit of sub-nanometer semiconductor nodes, the chemical integrity of lithographic materials is paramount. **Tetramethylammonium trifluoroacetate** (TMA TFA) has emerged as a dual-function specialty chemical critical to both pattern transfer fidelity and post-etch residue removal. This application note details the mechanistic role of TMA TFA as a curing catalyst in silicon-containing hard masks for Extreme Ultraviolet (EUV) and ArF immersion lithography, and as a highly selective chelating agent in post-plasma ashing cleaning formulations.

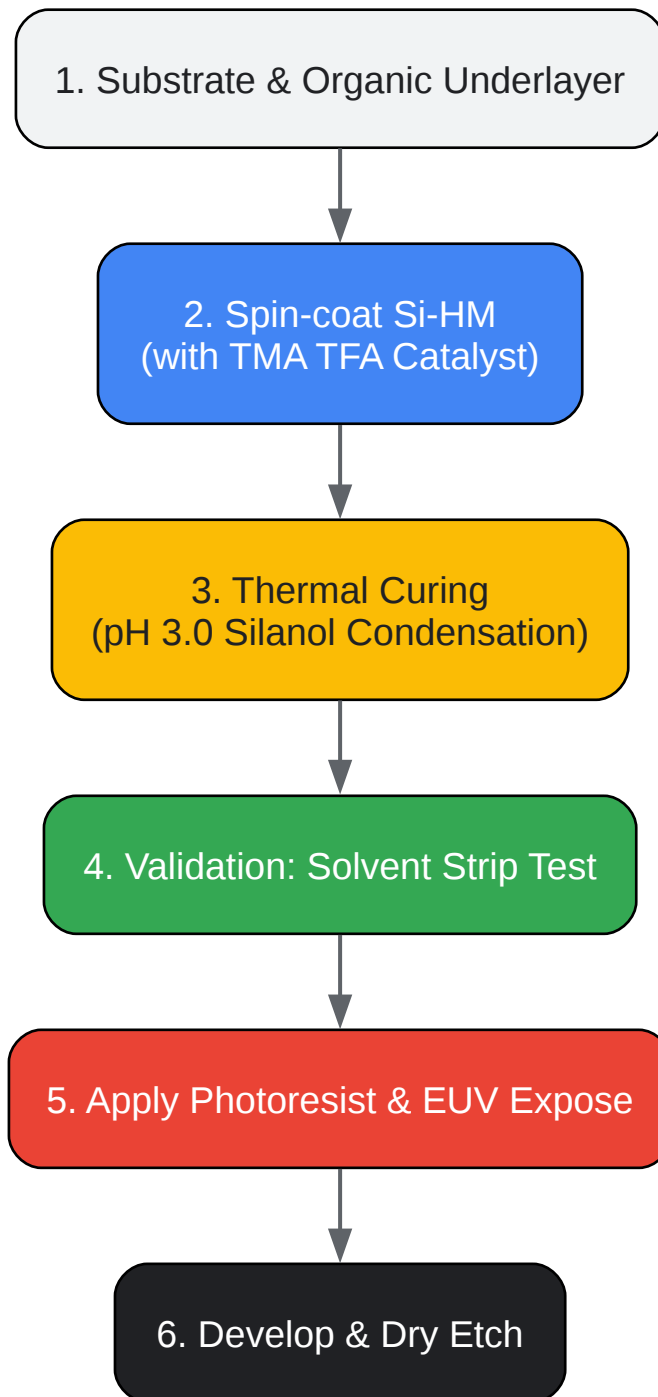
TMA TFA as a Curing Catalyst in Trilayer Resist Processes

Mechanistic Causality In advanced trilayer lithography, a silicon-containing hard mask (Si-HM) is sandwiched between an organic underlayer and the photoresist. A primary failure mode in this architecture is the migration of active components (such as photoacid generators or quenchers) from the photoresist into the Si-HM, which degrades the lithographic profile and causes pattern collapse^[1].

TMA TFA mitigates this by functioning as a highly efficient thermal catalyst. During the hard mask bake step, TMA TFA precisely regulates the pH microenvironment around the silanol groups. By shifting the local pH to approximately 3.0—the optimal range for siloxane condensation—TMA TFA exponentially accelerates the cross-linking of the silicon-containing polymer[1]. This rapid densification locks the polymer matrix before photoresist application, completely inhibiting interfacial mixing and ensuring a pristine photoresist layer for high-resolution EUV/ArF exposure[2].

Protocol 1: Preparation and Curing of Si-Hard Mask Self-Validating System: This protocol incorporates a solvent-stripping test to validate that the cross-linking density is sufficient to prevent photoresist intermixing.

- **Formulation:** Dissolve the hydrolyzable silicon-containing base polymer in Propylene Glycol Methyl Ether Acetate (PGMEA).
- **Catalyst Integration:** Add TMA TFA at a concentration of 0.1% to 1.0% by weight relative to the base polymer. Stir at 23°C until completely homogenized[1].
- **Coating:** Spin-coat the formulation onto a silicon substrate pre-coated with an organic underlayer at 1500 RPM for 30 seconds.
- **Thermal Curing:** Bake the substrate on a precision hotplate at 200°C–240°C for 60 seconds. (Causality note: The elevated temperature triggers the TMA TFA-mediated rapid condensation of silanol groups.)
- **Validation (Solvent Strip Test):** Dispense pure PGMEA onto the cured Si-HM for 10 seconds, then spin dry. Measure film thickness via ellipsometry. A film loss of <1 nm validates sufficient cross-linking.
- **Photoresist Application:** Proceed with spin-coating the chemically amplified resist (CAR) directly onto the validated Si-HM.



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Fig 1: Trilayer resist workflow utilizing TMA TFA for optimized hard mask curing.

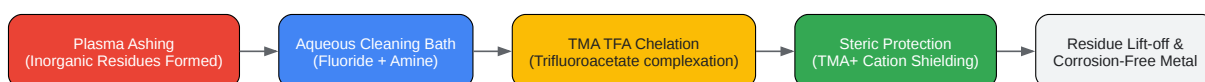
TMA TFA in Post-Plasma Ashing Residue Removal

Mechanistic Causality Following the dry etching of the substrate and subsequent plasma ashing of the remaining photoresist, stubborn inorganic residues—specifically metal halides and metal oxides—are left behind. Removing these residues without corroding the underlying delicate metal interconnects (e.g., Copper or Aluminum) is a significant chemical challenge[3].

In aqueous fluoride-amine cleaning formulations, TMA TFA acts as a selective metal chelating agent. The trifluoroacetate anion forms stable, soluble complexes with metal ions stripped from the residues. Simultaneously, the bulky, positively charged tetramethylammonium cation provides steric hindrance at the surface of the pristine metal interconnects. This dual-action mechanism effectively lifts off the oxidized slurry particles and plasma residues while suppressing galvanic corrosion of the functional metal lines[3].

Protocol 2: Post-Ashing Wafer Cleaning Self-Validating System: The inclusion of a pH check ensures the amine-fluoride-TMA TFA equilibrium is maintained for optimal chelation without etching the substrate.

- **Base Formulation:** In a cleanroom-grade PTFE vessel, combine 10 wt% Ammonium Fluoride, 30 wt% Diglycolamine (DGA), and 45 wt% Ultrapure Deionized (UPDI) water[3].
- **Chelator Addition:** Gradually add 15 wt% TMA TFA to the aqueous mixture. Stir continuously at 300 RPM.
- **Equilibration & pH Check:** Allow the solution to equilibrate for 30 minutes. Verify that the pH is >7.0. (Causality note: An alkaline pH ensures the amine remains unprotonated, acting synergistically with TMA TFA to prevent metal corrosion.)
- **Processing:** Heat the cleaning bath to a mild temperature of 25°C–40°C. Submerge the post-ashed wafer for 5 to 10 minutes.
- **Rinse & Dry:** Transfer the wafer to a UPDI water overflow rinse bath for 3 minutes, followed by Marangoni drying (IPA vapor) to prevent watermarks.



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Fig 2: Mechanism of post-ashing residue removal and corrosion inhibition via TMA TFA.

Quantitative Data Summary

The following table summarizes the operational parameters and formulation metrics for TMA TFA across its primary lithographic applications, providing a quick-reference guide for process engineers.

Application	TMA TFA Concentration	Operating Temp	Primary Function	Target Materials	Key Benefit
Si-Hard Mask Curing	0.1% – 1.0% (wt% of polymer)	200°C – 240°C	Thermal Acid Catalyst	Siloxane polymers, PGMEA	Prevents photoresist intermixing; enables high-res EUV[1].
Post-Ashing Cleaning	5.0% – 15.0% (wt% of solution)	25°C – 40°C	Metal Chelating Agent	Metal halides, Metal oxides	Removes residues without corroding Cu/Al interconnects [3].

References

1.[1] Title: US 2010/0086870 A1 - Patent Application Publication (Composition for forming a silicon-containing film) Source: googleapis.com URL: 2.[2] Title: COMPOSITION FOR FORMING SILICON-CONTAINING METAL HARD MASK AND PATTERNING PROCESS - Patent 4250008 Source: epo.org URL: 3.[3] Title: WO1998030667A1 - Semiconductor wafer cleaning composition and method with aqueous ammonium fluoride and amine Source: Google Patents URL:

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